REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=O)=[CH:4][C:3]=1[CH3:11].[NH3:12].[BH4-].[Na+]>CCCO.CCCO.CCCO.CCCO.[Ti].C(OCC)(=O)C.CO>[CH3:11][C:3]1[CH:4]=[C:5]([CH:8]([NH2:12])[CH3:10])[CH:6]=[CH:7][C:2]=1[CH3:1] |f:2.3,4.5.6.7.8,9.10|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
4.46 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C(=O)C)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
16.4 mL
|
Type
|
catalyst
|
Smiles
|
CCCO.CCCO.CCCO.CCCO.[Ti]
|
Name
|
ethyl acetate MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 6 hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for a further 16 hours at RT
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The aqueous filtrate was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
followed by extraction twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The combined ethyl acetate phases were extracted three times with 2 M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.4 mmol | |
AMOUNT: MASS | 799 mg | |
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |